Unii-F52nem6xfr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

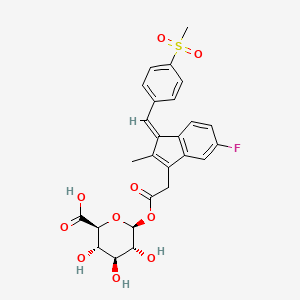

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FO10S/c1-12-17(9-13-3-6-15(7-4-13)38(2,34)35)16-8-5-14(27)10-19(16)18(12)11-20(28)36-26-23(31)21(29)22(30)24(37-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIVPBPDRVZPSG-UBTHQZBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025910 | |

| Record name | Sulindac sulfone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60018-37-3 | |

| Record name | Sulindac-sulfone-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060018373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac sulfone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULINDAC-SULFONE-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52NEM6XFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Molecular Structure and Identity of Sulindac Sulfone Glucuronide

Sulindac-sulfone-glucuronide is the product of phase II metabolism, where the sulindac (B1681787) sulfone metabolite is conjugated with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion from the body. fda.gov The precise chemical identity of Sulindac-sulfone-glucuronide is defined by its molecular structure and various chemical identifiers. biosynth.compharmaffiliates.comacanthusresearch.comlgcstandards.com

The IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. lgcstandards.com Its molecular identity is further detailed in the table below.

| Identifier | Value |

| UNII | F52NEM6XFR |

| CAS Number | 60018-37-3 biosynth.compharmaffiliates.comacanthusresearch.com |

| Molecular Formula | C₂₆H₂₅FO₁₀S biosynth.compharmaffiliates.comacanthusresearch.comaxios-research.com |

| Molecular Weight | 548.54 g/mol biosynth.com |

| SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O biosynth.com |

Position of Sulindac Sulfone Glucuronide Within the Sulindac Metabolic Cascade

The metabolism of sulindac (B1681787) is a complex process involving multiple enzymatic transformations that ultimately lead to the formation of Sulindac-sulfone-glucuronide. fda.govontosight.aimerck.com Sulindac itself is a prodrug, a sulfoxide (B87167) that requires metabolic activation to exert its primary therapeutic effects. merck.com

The metabolic cascade can be summarized in the following key steps:

Reduction to Sulindac Sulfide (B99878): Following absorption, sulindac undergoes a reversible reduction to its active sulfide metabolite, sulindac sulfide. This conversion is considered the primary step for the drug's anti-inflammatory activity, which is mediated through the inhibition of cyclooxygenase (COX) enzymes. merck.com

Irreversible Oxidation to Sulindac Sulfone: Concurrently, sulindac is irreversibly oxidized to sulindac sulfone. fda.govmerck.com This metabolite lacks significant COX-inhibitory activity and is therefore not considered anti-inflammatory. nih.gov

Glucuronidation: Both sulindac and its primary metabolites, sulindac sulfide and sulindac sulfone, undergo phase II conjugation with glucuronic acid. fda.govontosight.ai This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of their respective glucuronide conjugates. Sulindac-sulfone-glucuronide is thus formed from the direct glucuronidation of sulindac sulfone. ontosight.ai

This final glucuronidation step is crucial for the elimination of the drug, as the resulting conjugates are more water-soluble and are readily excreted in the urine and bile. fda.gov Approximately 50% of an administered dose of sulindac is excreted in the urine, with the conjugated sulfone metabolite being a major component. fda.gov

Rationale for Dedicated Research on Sulindac Sulfone Glucuronide Beyond Parent Compounds

While the pharmacological activity of sulindac (B1681787) is primarily attributed to its sulfide (B99878) metabolite, there is a compelling rationale for the dedicated study of sulindac sulfone and its glucuronide conjugate. The research focus extends beyond simple metabolic tracking and into distinct areas of biological activity and pharmacokinetic influence.

A primary driver for this research is the observation that sulindac sulfone possesses cancer chemopreventive properties, despite its lack of COX inhibitory activity. nih.govcaymanchem.com Studies have shown that sulindac sulfone can inhibit carcinogenesis, induce apoptosis (programmed cell death) in cancer cells, and inhibit cell growth through mechanisms independent of the prostaglandin (B15479496) pathway. nih.gov This has led to investigations into its potential as an anticancer agent.

Current Research Landscape and Unaddressed Questions Pertaining to Sulindac Sulfone Glucuronide

The current research landscape concerning sulindac (B1681787) and its metabolites is multifaceted, with a significant portion dedicated to exploring their potential in cancer chemoprevention. researchgate.net A key area of investigation is the elucidation of the precise COX-independent mechanisms through which sulindac sulfone exerts its apoptotic and anti-proliferative effects. caymanchem.comresearchgate.net

A significant and evolving area of research is the interaction of sulindac and its metabolites, including Sulindac-sulfone-glucuronide, with various drug transport proteins. nih.govnih.gov Studies have demonstrated that these compounds can inhibit multiple hepatic transport proteins, which may play a role in drug-drug interactions and potential liver injury. nih.govnih.gov

Despite the progress made, several questions regarding Sulindac-sulfone-glucuronide remain unaddressed:

Intrinsic Biological Activity: Does Sulindac-sulfone-glucuronide possess any direct, intrinsic pharmacological or toxicological activity, or is its role strictly limited to facilitating the excretion of sulindac sulfone?

Transporter Interactions: What is the full spectrum of transport proteins with which Sulindac-sulfone-glucuronide interacts, and what is the clinical significance of these interactions in terms of drug efficacy and safety?

Contribution to Anticancer Effects: Does the formation and circulation of Sulindac-sulfone-glucuronide influence the in vivo anticancer activity observed with the administration of sulindac or sulindac sulfone?

Interindividual Variability: How do genetic polymorphisms in UGT enzymes and drug transporters affect the formation and disposition of Sulindac-sulfone-glucuronide, and does this contribute to the variability in patient responses to sulindac?

Synthetic Chemistry and Structural Modification of Sulindac-sulfone-glucuronide

Sulindac-sulfone-glucuronide, identified by the UNII code F52NEM6XFR, is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. fda.gove-lactancia.org Sulindac itself is a prodrug that is metabolized in the body into its active sulfide (B99878) form and an inactive sulfone form. nih.govmerck.comnih.gov The sulfone metabolite can be further conjugated with glucuronic acid to form Sulindac-sulfone-glucuronide, which is then primarily excreted in the urine. fda.gove-lactancia.orgresearchgate.net This article focuses on the synthetic chemistry, structural modification, and stereochemical aspects of this specific glucuronide conjugate.

Advanced Analytical Methodologies and Bioanalysis of Sulindac Sulfone Glucuronide

High-Resolution Mass Spectrometry for Identification and Quantification of Sulindac-sulfone-glucuronide

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the unambiguous identification of metabolites like Sulindac-sulfone-glucuronide. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of an unknown compound.

For Sulindac-sulfone-glucuronide, HRMS is critical for confirming its molecular formula, C26H25FO10S. nih.govbiosynth.com The theoretical exact mass of this compound can be calculated and compared against the experimentally measured mass. The computed monoisotopic mass is 548.11524633 Da. nih.gov This level of accuracy helps to differentiate the metabolite from other co-eluting compounds or endogenous matrix components that may have the same nominal mass but a different elemental formula.

Modern workflows combine HRMS with in silico prediction tools to enhance metabolite identification. frontiersin.org For instance, if a suspected metabolite feature is detected, its accurate mass can be used to generate a molecular formula, which is then compared against a list of predicted metabolites for the parent drug, Sulindac (B1681787). frontiersin.org This approach streamlines the identification of metabolites in complex in vitro assay samples, such as those from primary hepatocyte incubations. frontiersin.org

Table 1: Physicochemical Properties of Sulindac-sulfone-glucuronide

| Property | Value | Source |

|---|---|---|

| UNII | F52NEM6XFR | nih.gov |

| Molecular Formula | C26H25FO10S | nih.govbiosynth.com |

| Molecular Weight | 548.5 g/mol | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Sulindac-sulfone-glucuronide

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological fluids. The development of a robust LC-MS/MS method for Sulindac-sulfone-glucuronide involves optimizing chromatographic separation and mass spectrometric detection parameters.

Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. It involves selecting a specific precursor ion (typically the molecular ion, [M-H]⁻ or [M+H]⁺) and monitoring its fragmentation into specific product ions. This provides a high degree of selectivity and sensitivity. For Sulindac-sulfone-glucuronide, specific ion transitions have been established. In negative ion mode electrospray ionization, a transition of m/z 547→371 has been used for quantification. nih.gov Another identified fragmentation pathway for the [M-H]⁻ ion at m/z 547 involves its cleavage at the acyl-glucuronide bond to produce fragments at m/z 326.8 and 192.7. nih.gov

A significant challenge in the analysis of acyl glucuronides is their potential to form isomers through acyl migration. researchgate.net These isomers often exhibit similar fragmentation pathways in MS/MS, making their individual quantification difficult without effective chromatographic separation. researchgate.net Therefore, method development must ensure the resolution of the primary 1-O-β-acyl glucuronide from its potential isomeric forms. researchgate.net

Table 2: Example LC-MS/MS Parameters for Sulindac-sulfone-glucuronide Analysis

| Parameter | Setting | Ionization Mode | Source |

|---|---|---|---|

| Precursor Ion (m/z) | 547 | Negative | nih.govnih.gov |

| Product Ion 1 (m/z) | 371 | Negative | nih.gov |

| Product Ion 2 (m/z) | 326.8 | Negative | nih.gov |

| Precursor Ion (m/z) | 549 | Positive | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Sulindac-sulfone-glucuronide

While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of a molecule. For a complex structure like Sulindac-sulfone-glucuronide, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are required to confirm the identity and stereochemistry of the glucuronide conjugate.

Although specific NMR data for Sulindac-sulfone-glucuronide is not detailed in the reviewed literature, the approach can be inferred from studies on analogous compounds. For example, the structure of S-naproxen-β-1-O-acyl glucuronide was confirmed using 600 MHz ¹H NMR. researchgate.net For Sulindac-sulfone-glucuronide, ¹H NMR would be used to identify the signals corresponding to the protons on the indene (B144670) core, the methylsulfonylphenyl group, and the glucuronic acid moiety. The chemical shifts of the sulfone protons are expected to be downfield compared to the sulfoxide (B87167) precursor. Crucially, NMR can determine the point of attachment of the glucuronic acid to the aglycone and confirm the β-configuration of the glycosidic bond, which is characteristic of enzymatic glucuronidation.

Hyphenated Techniques for Metabolite Profiling in Complex Biological Matrices (Non-Human)

Understanding the metabolic fate of a drug in preclinical species is essential. Hyphenated techniques, primarily LC-MS, are extensively used for metabolite profiling in non-human biological matrices such as plasma, liver, bile, and intestinal contents from species like rats, dogs, and monkeys. nih.govlongdom.org

Studies in rats have utilized LC-MS/MS to determine the concentrations of Sulindac and its metabolites, including the sulfone form, in plasma and liver following administration. nih.gov In one animal model, the amounts of Sulindac, Sulindac sulfone, and Sulindac sulfide (B99878) in the gastrointestinal tract and feces were quantified by LC-MS/MS. nih.gov

A comparative in vitro metabolism study using cryopreserved hepatocytes from rats, dogs, monkeys, and humans identified several metabolites of a bioactive indane, including a glucuronide conjugate. longdom.org This type of study is crucial for determining if the metabolic profile in preclinical species is representative of that in humans. longdom.org For instance, the glucuronide conjugate (M5) was found in all species tested (rat, dog, monkey, and human), indicating it is a common metabolite. longdom.org Furthermore, analysis of bile collected from mice has shown it to be a rich source for detecting glucuronide metabolites. nih.gov

Table 3: Example of Metabolite Detection in Non-Human Species

| Species | Matrix | Detected Metabolites | Analytical Technique | Source |

|---|---|---|---|---|

| Rat | Plasma, Liver, GI Tract, Feces | Sulindac, Sulindac sulfide, Sulindac sulfone | LC-MS/MS | nih.gov |

| Rat, Dog, Monkey | Hepatocytes | Parent drug, Hydroxylated, Glucuronide conjugates | LC-MS | longdom.org |

Chromatographic Separation Techniques for Purity Assessment and Isolation of Sulindac-sulfone-glucuronide

Effective chromatographic separation is fundamental to both the analysis and the isolation of Sulindac-sulfone-glucuronide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

For analytical purposes, reversed-phase chromatography is standard. capes.gov.brnih.gov Methods often utilize C18 or nitrile (CN) stationary phases. nih.govnih.gov Gradient elution is typically required to achieve adequate separation of the parent drug from its various metabolites, which span a range of polarities. capes.gov.br Mobile phases commonly consist of an aqueous component with an acidic modifier or buffer (e.g., ammonium (B1175870) formate, ammonium acetate, or formic acid) and an organic solvent, usually acetonitrile. researchgate.net UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter run times.

For purity assessment of a synthesized standard or for isolation from a biological matrix for structural characterization, preparative HPLC is used. researchgate.net This technique uses larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified compound. This is an essential step for obtaining the pure Sulindac-sulfone-glucuronide necessary for use as an analytical standard or for detailed structural studies like NMR. researchgate.net

Table 4: Summary of Chromatographic Conditions for Sulindac Metabolite Analysis

| Technique | Column | Mobile Phase | Detection | Source |

|---|---|---|---|---|

| UPLC | Waters Acquity UPLC BEH C18 | Gradient: Acetonitrile and 20 mM Ammonium Formate buffer with 1% acetic acid | PDA | |

| HPLC | Nitrile (CN) stationary phase | Isocratic | UV | nih.gov |

| HPLC | Reversed-phase | Gradient elution | UV | capes.gov.br |

| LC-MS/MS | Luna C18 | Gradient: Acetonitrile | MS/MS | nih.gov |

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Sulindac-sulfone-glucuronide | UNII-F52NEM6XFR, Sulindac sulfone acyl-β-D-glucuronide |

| Sulindac | (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylene}-1H-indene-3-acetic acid |

| Sulindac sulfone | Exisulind, (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfonyl)phenyl]methylene}-1H-indene-3-acetic acid |

| Sulindac sulfide | (Z)-5-fluoro-2-methyl-1-{[4-(methylthio)phenyl]methylene}-1H-indene-3-acetic acid |

| Indomethacin | |

| S-naproxen-β-1-O-acyl glucuronide | |

| PH46A | |

| Acetonitrile | |

| Ammonium formate | |

| Ammonium acetate |

Computational Chemistry and in Silico Modeling of Sulindac Sulfone Glucuronide

Molecular Dynamics Simulations of Sulindac-sulfone-glucuronide Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of Sulindac-sulfone-glucuronide, MD simulations can provide insights into its interactions with biological targets. While specific MD studies on Sulindac-sulfone-glucuronide are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of its parent compound, sulindac (B1681787), and its other metabolites.

For instance, molecular modeling of sulindac and its metabolites, sulindac sulfide (B99878) and sulindac sulfone, has been employed to understand their binding mechanisms. mdpi.com One study detailed how a derivative of sulindac sulfide, sulindac sulfide amide (SSA), was predicted through molecular modeling to dock favorably to the active site of phosphodiesterase 5 (PDE5). mdpi.com The simulation predicted interactions with three specific amino acid residues: tyrosine 612, asparagine 662, and glutamate (B1630785) 682. mdpi.com This suggests a distinct binding mode compared to other known PDE5 inhibitors. mdpi.com

Given that Sulindac-sulfone-glucuronide is a large, polar metabolite, MD simulations would be crucial to understand how the addition of the glucuronide moiety affects its binding affinity and selectivity for various targets compared to sulindac sulfone. These simulations can model the conformational changes of both the ligand and the target protein upon binding, calculating the binding free energy and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. Such studies are essential for elucidating its biological activity, or lack thereof, at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Sulindac-sulfone-glucuronide and Analogues (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For Sulindac-sulfone-glucuronide and its theoretical analogues, QSAR models could be developed to predict their activity against various biological targets.

The biological activity of these analogues would then be determined, either through experimental testing or, in a purely theoretical study, through predictions from other computational methods like molecular docking. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates the molecular descriptors with the biological activity. Such a model could then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent or selective compounds.

A hypothetical QSAR analysis might reveal that the bulky and polar glucuronide group significantly decreases the compound's ability to penetrate cell membranes and interact with intracellular targets, which could explain why it is often considered an inactive metabolite destined for excretion.

Prediction Models for Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Context

In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) are vital in the early stages of drug development. mdpi.com These models use the chemical structure of a compound to estimate its pharmacokinetic properties.

For Sulindac-sulfone-glucuronide, various ADME parameters can be predicted using computational tools. mdpi.comnih.gov

Absorption: The oral bioavailability of a drug is heavily influenced by its absorption in the gastrointestinal tract. mdpi.com Prediction models often use parameters like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate intestinal absorption. mdpi.com Given the large, polar glucuronide moiety, prediction models would likely classify Sulindac-sulfone-glucuronide as having poor oral absorption. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by its ability to bind to plasma proteins and cross biological membranes. mdpi.com In silico models can predict the volume of distribution (Vd) and the extent of plasma protein binding. Sulindac-sulfone-glucuronide, with its high polarity, is predicted to have a low volume of distribution and be largely confined to the bloodstream.

Metabolism: Sulindac itself undergoes extensive metabolism, being converted to the active sulfide metabolite and the inactive sulfone metabolite. caymanchem.comresearchgate.net The sulfone metabolite is then further metabolized via glucuronidation to form Sulindac-sulfone-glucuronide, a phase II metabolic reaction. nih.govmdpi.com In silico metabolism prediction tools can identify potential sites of metabolism on a molecule and the enzymes responsible. nih.gov For Sulindac-sulfone-glucuronide, these tools would confirm the stability of the glucuronide linkage and predict its resistance to further metabolism.

Excretion: The primary route of elimination for polar, water-soluble metabolites like Sulindac-sulfone-glucuronide is renal excretion. researchgate.net Prediction models can estimate the rate of renal clearance based on the compound's physicochemical properties. The high polarity and water solubility of Sulindac-sulfone-glucuronide strongly suggest that it is efficiently eliminated in the urine. researchgate.net

Below is a table of computationally predicted ADME-related properties for Sulindac-sulfone-glucuronide.

| Property | Predicted Value | Implication |

| Molecular Weight | 548.5 g/mol nih.gov | High, may limit passive diffusion |

| XLogP3 | 1.8 nih.gov | Low lipophilicity, suggesting poor membrane permeability |

| Hydrogen Bond Donors | 5 nih.gov | High, reduces membrane permeability |

| Hydrogen Bond Acceptors | 10 nih.gov | High, reduces membrane permeability |

| Polar Surface Area | 176 Ų nih.gov | High, indicates low cell penetration |

| Rotatable Bond Count | 7 nih.gov | Moderate flexibility |

De Novo Design of Sulindac-sulfone-glucuronide Analogues based on Computational Approaches

De novo design is a computational strategy used to generate novel molecular structures with desired properties. While Sulindac-sulfone-glucuronide is generally considered an inactive metabolite, the principles of de novo design could be applied to its scaffold to explore potential new therapeutic agents.

This process would begin by defining a set of desired properties, such as improved binding affinity to a specific target or better pharmacokinetic properties. Computational algorithms would then "grow" new molecules within the constraints of a virtual active site or based on a QSAR model. These algorithms can piece together molecular fragments to create novel structures that are predicted to have the desired activity.

For example, a de novo design approach could be used to modify the sulindac sulfone scaffold to enhance its interaction with a cancer-related target while maintaining a favorable ADME profile. The glucuronide moiety, which contributes to its rapid excretion, could be replaced with other chemical groups that might improve the molecule's bioavailability or target engagement. The resulting virtual compounds would then be prioritized based on their predicted activity and synthesizability for further experimental investigation. This approach allows for the exploration of a vast chemical space to identify novel drug candidates that might not be discovered through traditional medicinal chemistry approaches. researchgate.net

Future Research Directions and Translational Perspectives for Sulindac Sulfone Glucuronide Preclinical

Exploration of Novel Metabolic Pathways and Fates of Sulindac-sulfone-glucuronide

While the primary metabolic pathway of sulindac (B1681787) involves its reduction to the active sulfide (B99878) metabolite and oxidation to the inactive sulfone, followed by glucuronidation, the intricate downstream fates of Sulindac-sulfone-glucuronide warrant deeper investigation. nih.govnih.gov Future preclinical research should focus on elucidating less-characterized metabolic pathways. This includes exploring the potential for deconjugation of Sulindac-sulfone-glucuronide back to sulindac sulfone by β-glucuronidases, particularly within the gut microbiota. frontiersin.org The gut microbiome can significantly influence drug metabolism; for instance, gut bacteria are required to convert the prodrug sulindac into its active form, sulindac sulfide. frontiersin.org Therefore, understanding the role of specific bacterial species and their enzymatic activities in the metabolism of this glucuronide is crucial.

Furthermore, investigating the potential for enterohepatic recirculation of Sulindac-sulfone-glucuronide and its subsequent metabolic transformations is essential. frontiersin.org Studies in rodent models have detected acyl glucuronide conjugates of sulindac and its metabolites in the gastrointestinal tract, although at low concentrations in some instances. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, could be employed to identify and quantify novel, minor metabolites of Sulindac-sulfone-glucuronide in various tissues and excreta of preclinical models.

Development of Advanced Preclinical Models for Detailed Mechanistic Studies of Sulindac-sulfone-glucuronide

To comprehensively understand the biological effects of Sulindac-sulfone-glucuronide, the development and utilization of sophisticated preclinical models are paramount. While traditional animal models, such as the Min mouse model of colon cancer, have been instrumental in studying the parent compound sulindac, more refined models are needed to dissect the specific actions of its glucuronide metabolite. nih.gov

Genetically engineered mouse models with specific mutations in drug metabolism enzymes or transporter proteins could provide valuable insights. For instance, models lacking certain UDP-glucuronosyltransferase (UGT) isoforms or efflux transporters could help delineate their roles in the disposition of Sulindac-sulfone-glucuronide. Humanized mouse models, engrafted with human liver cells or gut microbiota, could offer a more translationally relevant system for studying its metabolism and effects. tandfonline.com Additionally, three-dimensional organoid cultures derived from various tissues (e.g., intestine, liver) of preclinical species can serve as powerful in vitro tools to investigate the direct effects and mechanisms of action of Sulindac-sulfone-glucuronide in a more physiologically relevant context than traditional 2D cell cultures. frontiersin.org

Integration of Multi-Omics Approaches for Comprehensive Pathway Analysis of Sulindac-sulfone-glucuronide Effects (Non-Human)

A systems-level understanding of the biological impact of Sulindac-sulfone-glucuronide can be achieved through the integration of multi-omics technologies in non-human preclinical studies. Transcriptomics (RNA-seq), proteomics, and metabolomics analyses of tissues and biofluids from animal models treated with Sulindac-sulfone-glucuronide can reveal global changes in gene expression, protein levels, and metabolic profiles. tandfonline.com

This comprehensive data can help identify novel signaling pathways and molecular targets modulated by this metabolite. For example, studies on the parent compound sulindac and its other metabolites have implicated pathways related to apoptosis, cell cycle regulation, and inflammation. researchgate.netnih.gov Multi-omics approaches can clarify whether Sulindac-sulfone-glucuronide shares these effects or possesses a unique mechanistic profile. Network analysis of the integrated omics data can further help in constructing a holistic view of the compound's biological interactions and identifying key nodes that could be targeted for therapeutic intervention.

Potential for Derivatization of Sulindac-sulfone-glucuronide for Probe Compounds in Biological Research

Sulindac-sulfone-glucuronide can serve as a scaffold for the chemical synthesis of novel probe compounds for biological research. Derivatization of the glucuronide moiety or other parts of the molecule could yield tools to investigate specific biological processes. For example, attaching fluorescent tags or biotin (B1667282) labels to Sulindac-sulfone-glucuronide could enable the visualization of its cellular uptake, distribution, and interaction with specific proteins or transporters.

Q & A

Basic: How can I formulate a research question for studying Unii-F52nem6xfr using established academic frameworks?

Methodological Answer:

Adopt structured frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor. For example:

- PICOT: "How does the molecular stability of this compound (Intervention) compare to its structural analogs (Comparison) under varying pH conditions (Outcome) over 24-hour incubation (Time)?"

- FINER: Ensure the question aligns with feasibility (e.g., resource availability) and novelty (e.g., unexplored degradation pathways). Avoid overly broad questions like "What is this compound?" .

Basic: What are best practices for designing reproducible experiments involving this compound?

Methodological Answer:

- Detailed Protocols: Include exact concentrations, equipment specifications (e.g., HPLC column type), and environmental conditions (e.g., temperature control ±0.5°C).

- Supplemental Data: Provide raw datasets, calibration curves, and instrument validation logs in supplementary materials to enable replication .

- Negative Controls: Incorporate controls for contamination or solvent interference, particularly in stability studies .

Advanced: How should researchers resolve contradictory data in studies on this compound’s physicochemical properties?

Methodological Answer:

- Root-Cause Analysis: Systematically evaluate variables such as sample purity (e.g., via NMR), measurement techniques (e.g., dynamic light scattering vs. microscopy for particle size), and environmental drift (e.g., humidity).

- Triangulation: Cross-validate results using multiple methodologies (e.g., XRD for crystallinity and DSC for thermal behavior) .

- Error Propagation Modeling: Quantify uncertainties from instrument precision and sampling heterogeneity .

Advanced: What strategies support iterative experimental design for optimizing this compound synthesis?

Methodological Answer:

- Phase-Based Approach:

- Exploratory Phase: Screen reaction conditions (e.g., catalysts, solvents) via fractional factorial design.

- Validation Phase: Use response surface methodology (RSM) to refine optimal parameters.

- Robustness Testing: Introduce deliberate variability (e.g., ±10% reagent stoichiometry) to assess process stability .

- Failure Analysis: Document and categorize synthesis failures (e.g., byproduct formation) to refine mechanistic hypotheses .

Basic: How can researchers design surveys to collect high-quality data on this compound’s applications without bias?

Methodological Answer:

- Questionnaire Structure:

- Sampling Strategy: Ensure demographic diversity (e.g., academic vs. industrial researchers) and validate response consistency using Cronbach’s alpha .

Advanced: What documentation standards ensure rigor in reporting this compound research findings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.